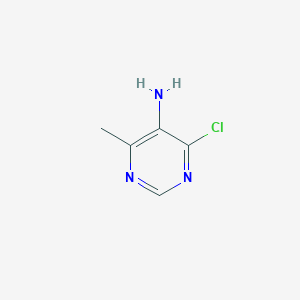

4-Chloro-6-methylpyrimidin-5-amine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-chloro-6-methylpyrimidin-5-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6ClN3/c1-3-4(7)5(6)9-2-8-3/h2H,7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPTJKMDVCFDSIL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC=N1)Cl)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6ClN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201298278 | |

| Record name | 4-Chloro-6-methyl-5-pyrimidinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201298278 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.57 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89182-18-3 | |

| Record name | 4-Chloro-6-methyl-5-pyrimidinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=89182-18-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloro-6-methyl-5-pyrimidinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201298278 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Iii. Reactivity and Derivatization Strategies for 4 Chloro 6 Methylpyrimidin 5 Amine

Chemical Reactivity Profile of the 4-Chloro-6-methylpyrimidin-5-amine Scaffold

The chemical reactivity of the this compound scaffold is characterized by the interplay of its constituent functional groups: the pyrimidine (B1678525) ring, the C4-chlorine atom, the C5-amino group, and the C6-methyl group. The pyrimidine ring, being an electron-deficient aromatic system, is susceptible to nucleophilic attack. This reactivity is further influenced by the electronic effects of the substituents. The chlorine atom at the C4 position is a good leaving group, making this site particularly prone to nucleophilic aromatic substitution (SNAr). The amino group at C5 and the methyl group at C6 also modulate the reactivity of the ring and can themselves be sites for further functionalization.

The C4 position of the pyrimidine ring is electron-deficient and is activated towards nucleophilic attack by the presence of the two ring nitrogen atoms. stackexchange.com The chlorine atom at this position serves as a leaving group, facilitating SNAr reactions. wikipedia.orglibretexts.org This type of reaction proceeds through a two-step addition-elimination mechanism, involving the formation of a negatively charged Meisenheimer intermediate. libretexts.orgmasterorganicchemistry.com The stability of this intermediate is a key factor in determining the reaction rate. masterorganicchemistry.com

The reaction of this compound with nitrogen-based nucleophiles, such as primary and secondary amines, is a common and synthetically useful transformation. This reaction typically involves the displacement of the C4-chloro substituent to form various N-substituted pyrimidine derivatives. The reaction of 2-amino-4-chloro-6-methylpyrimidine (B145687) with amines has been studied to understand the influence of the chlorine substitution on the proton donor ability of the amino group. sigmaaldrich.com

Reaction Conditions: These reactions are often carried out in a suitable solvent, and in some cases, a base is added to neutralize the HCl generated during the reaction. The choice of solvent and base can influence the reaction rate and yield.

Product Formation: The reaction with primary or secondary amines leads to the formation of the corresponding 4-amino-6-methylpyrimidin-5-amine derivatives.

In addition to amines, the C4-chlorine atom can be displaced by other nucleophiles, such as thiols and alkoxides. These reactions expand the range of accessible derivatives of this compound.

Thiols: Reaction with thiols (R-SH) in the presence of a base leads to the formation of 4-(alkylthio)- or 4-(arylthio)-6-methylpyrimidin-5-amines. These thioether derivatives are valuable intermediates in organic synthesis.

Alkoxides: Alkoxides (R-O⁻) react to displace the chlorine atom, yielding 4-alkoxy-6-methylpyrimidin-5-amines. For instance, 4-chloro-6-methoxy-2-methyl-5-pyrimidinamine is a known compound where an alkoxide has displaced a chloro group. cphi-online.com

The reactivity of the C4-chloro group is a cornerstone of the derivatization of this pyrimidine scaffold, allowing for the introduction of a wide variety of functional groups.

The C5-amino group of this compound is a nucleophilic center and can undergo reactions typical of primary aromatic amines. These reactions provide a route to further functionalize the pyrimidine ring. The aminopyrimidine structural motif is found in a variety of biologically active compounds. researchgate.net

Acylation: The amino group can be acylated using acyl chlorides or anhydrides to form the corresponding amides.

Sulfonylation: Reaction with sulfonyl chlorides yields sulfonamides.

Diazotization: The amino group can be diazotized with nitrous acid to form a diazonium salt. This intermediate can then be subjected to various Sandmeyer-type reactions to introduce a range of substituents at the C5 position.

Nucleophilic Aromatic Substitution at the C4-Chlorine Position

Functionalization and Derivatization Reactions of this compound

The dual reactivity of this compound, at both the C4-chloro and C5-amino positions, allows for a wide range of functionalization and derivatization strategies. These strategies are employed to synthesize more complex molecules with potential applications in various fields.

Schiff bases, or imines, are compounds containing a carbon-nitrogen double bond and are typically formed by the condensation of a primary amine with a carbonyl compound. derpharmachemica.com Aminopyrimidine derivatives are valuable precursors for the synthesis of Schiff base ligands. researchgate.net

The synthesis of Schiff bases from aminopyrimidine derivatives generally involves the reaction of the amino group with an aldehyde or a ketone. derpharmachemica.comresearchgate.net For example, 4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol has been condensed with halo vinyl aldehydes to afford a series of new Schiff's bases. derpharmachemica.com Similarly, Schiff bases have been synthesized by reacting 5-chloro-salicylaldehyde with primary amines. nih.gov The reaction is often catalyzed by an acid or a base and typically proceeds under reflux conditions. derpharmachemica.com

The resulting Schiff base ligands, incorporating the pyrimidine ring, can coordinate with metal ions to form metal complexes. These complexes have been a subject of interest due to their diverse applications.

Formation of Diverse Substituted Pyrimidine Amine Derivatives

The chloro substituent at the C4 position of this compound is a versatile handle for the synthesis of a wide array of substituted pyrimidine amine derivatives. This is most commonly achieved through nucleophilic aromatic substitution (SNAr) reactions with various nucleophiles.

One of the most prevalent derivatization strategies involves the reaction with primary and secondary amines to yield 4-substituted-amino-6-methylpyrimidin-5-amine derivatives. For instance, the reaction of 2-amino-4-chloro-6-methylpyrimidine with a range of primary and secondary amines has been explored to generate libraries of 2,4-diaminopyrimidine (B92962) derivatives. researchgate.net While this starting material differs slightly, the principles of reactivity at the C4-chloro position are analogous. The reaction conditions for such transformations are often mild, though acid catalysis may be required for less reactive chloropyrimidines. researchgate.net Conversely, for reactions with strongly basic aliphatic amines, maintaining basic conditions can lead to excellent yields. researchgate.net

The scope of nucleophiles is not limited to amines. Other nucleophiles such as alkoxides and thiolates can also displace the C4-chloro group to afford the corresponding ethers and thioethers, respectively. The reaction of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate with various nucleophiles like dimethylamine, sodium phenoxide, and sodium thiophenoxide demonstrates the successful substitution at the C4 position. rsc.org

| Starting Material | Nucleophile | Product | Reference |

|---|---|---|---|

| 2-Amino-4-chloro-6-methylpyrimidine | Primary/Secondary Amines | N4-Substituted-2-amino-6-methylpyrimidin-4-amines | researchgate.net |

| Ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate | Dimethylamine | Ethyl 4-(dimethylamino)-2-methylthiopyrimidine-5-carboxylate | rsc.org |

| Ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate | Sodium Phenoxide | Ethyl 4-phenoxy-2-methylthiopyrimidine-5-carboxylate | rsc.org |

| Ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate | Sodium Thiophenoxide | Ethyl 4-(phenylthio)-2-methylthiopyrimidine-5-carboxylate | rsc.org |

Integration into Fused Heterocyclic Systems via Cyclization

The functional groups on this compound, specifically the C5-amino group and the reactive C4-chloro group, provide strategic points for the construction of fused heterocyclic systems. Intramolecular cyclization reactions are a powerful tool for building more complex molecular architectures based on the pyrimidine core.

A common strategy involves a two-step process: first, a nucleophilic substitution at the C4 position with a bifunctional nucleophile, followed by an intramolecular cyclization. For example, if the incoming nucleophile contains a group capable of reacting with the C5-amino group, a new ring can be formed.

A related example that illustrates this principle is the cyclization of 4-chloro-6-(cyclopentylamino)pyrimidin-5-ol. nih.gov Although this compound has a hydroxyl group at C5 instead of an amino group, the concept of intramolecular SNAr is the same. Treatment of this compound with an aminoalkyl chloride leads to O-alkylation followed by an intramolecular nucleophilic attack of the terminal amino group on the C6 position, displacing the cyclopentylamino group to form a fused system. In the case of this compound, a similar strategy could be envisioned where the C5-amino group acts as the intramolecular nucleophile.

Another approach involves the initial derivatization of the C5-amino group, followed by a cyclization that engages the C4-chloro position. For instance, acylation of the amino group could be followed by a base-mediated intramolecular cyclization to form a pyrimido[5,4-d]oxazine or a similar fused system.

| General Starting Material | Key Reaction Steps | Resulting Fused System (Example) | Reference Principle |

|---|---|---|---|

| 4-Chloro-5-aminopyrimidine derivative | 1. Nucleophilic substitution at C4 with a bifunctional nucleophile. 2. Intramolecular cyclization involving the C5-amino group. | Pyrimido[4,5-b]diazepine | nih.gov |

| 4-Chloro-5-aminopyrimidine derivative | 1. Acylation/derivatization of the C5-amino group. 2. Intramolecular nucleophilic attack on the C4-chloro position. | Pyrimido[5,4-d]oxazine | General Synthetic Strategy |

Mechanistic Studies of Reaction Pathways

The reactions of this compound, particularly the nucleophilic aromatic substitution, are of significant mechanistic interest. Understanding the reaction pathways, including the nature of intermediates and the factors controlling selectivity, is crucial for optimizing existing synthetic methods and designing new ones.

Investigation of Reaction Intermediates (e.g., Meisenheimer Complexes)

The generally accepted mechanism for nucleophilic aromatic substitution on electron-deficient rings like pyrimidine involves a two-step addition-elimination process. frontiersin.org The first step is the nucleophilic attack at the carbon bearing the leaving group (the ipso-carbon) to form a resonance-stabilized anionic intermediate known as a Meisenheimer complex. frontiersin.orgwikipedia.org This intermediate is characterized by the temporary loss of aromaticity in the heterocyclic ring. The second step involves the departure of the leaving group (in this case, the chloride ion), which restores the aromaticity and yields the final substitution product. frontiersin.org

While stable Meisenheimer complexes have been isolated and characterized in some systems, in many SNAr reactions, they exist as transient intermediates. wikipedia.org There is ongoing discussion and research into whether some SNAr reactions might proceed through a concerted mechanism, where the bond formation with the nucleophile and the bond breaking with the leaving group occur in a single step, thus avoiding a discrete Meisenheimer intermediate. researchgate.netnih.gov Kinetic studies on related systems, such as the reaction of 2-chloro-5-nitropyrimidine (B88076) with amines, have been used to probe these mechanistic questions. frontiersin.orgnih.gov The analysis of Brønsted-type plots, which correlate reaction rates with the pKa of the nucleophile, can provide insights into the transition state structure and the rate-determining step of the reaction. frontiersin.orgresearchgate.net For SNAr reactions that proceed via a stepwise mechanism, the formation of the Meisenheimer complex is often the rate-limiting step. researchgate.net

Elucidation of Regiochemical and Stereochemical Control in Reactions

When a pyrimidine ring bears multiple leaving groups, the regioselectivity of the nucleophilic substitution becomes a critical issue. In the case of di- or tri-chlorinated pyrimidines, the position of the incoming nucleophile is governed by the electronic effects of the ring nitrogen atoms and other substituents.

Studies on the reaction of 5-bromo-2,4-dichloro-6-methylpyrimidine (B181392) with ammonia (B1221849) have shown that the substitution occurs preferentially at the C4 position, yielding 5-bromo-2-chloro-6-methylpyrimidin-4-amine (B1604975) as the major product. researchgate.net This regioselectivity is attributed to the electronic activation of the C4 and C6 positions by the ring nitrogen atoms. The presence of an electron-withdrawing group at the C5 position in 2,4-dichloropyrimidines generally directs nucleophilic attack to the C4 position. researchgate.net

Interestingly, the regioselectivity can sometimes be controlled by the choice of the nucleophile. For example, while primary and secondary amines typically attack the C4 position of 2,4-dichloro-5-nitropyrimidine, it has been reported that the use of tertiary amines can lead to selective substitution at the C2 position. researchgate.net This highlights the subtle interplay of steric and electronic factors in determining the outcome of these reactions.

In the context of this compound, which has only one leaving group, the primary regiochemical question arises when considering subsequent reactions on a derivatized product or in the synthesis of fused systems. The directing effects of the existing amino and methyl groups, as well as any newly introduced substituent at the C4 position, will influence the position of any further electrophilic or nucleophilic attack on the pyrimidine ring. Stereochemical control becomes relevant when the derivatization introduces a chiral center, for instance, if a chiral nucleophile is used or if a subsequent reaction creates a stereogenic center in a fused ring system.

Iv. Advanced Structural Characterization and Spectroscopic Analysis of 4 Chloro 6 Methylpyrimidin 5 Amine and Its Derivatives

Spectroscopic Methodologies for Comprehensive Structural Elucidation

The precise identification and structural confirmation of synthetic organic compounds rely on a combination of spectroscopic techniques. For substituted pyrimidines, NMR and vibrational spectroscopy are indispensable, offering detailed information about the molecular framework, functional groups, and electronic environment of the nuclei.

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By observing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, chemists can map out the carbon-hydrogen framework and deduce the connectivity of atoms.

¹H NMR spectroscopy provides information on the number, environment, and connectivity of protons in a molecule. For pyrimidine (B1678525) derivatives, the chemical shifts (δ) of the aromatic protons and the protons on substituent groups are highly indicative of the substitution pattern.

For the derivative 4-Amino-6-(piperidin-1-yl)pyrimidine-5-carbonitrile , the ¹H NMR spectrum, recorded in DMSO-d₆, shows a singlet at 8.01 ppm corresponding to the pyrimidine ring proton (CH). A broad singlet observed at 7.21 ppm is assigned to the amino group (NH₂) protons. The protons of the piperidine (B6355638) ring appear as a triplet at 3.76 ppm and a multiplet between 1.48-1.73 ppm. iucr.org

Another related compound, 2-Amino-4-chloro-6-methylpyrimidine (B145687) , an isomer, would be expected to show characteristic signals for the methyl group protons, the amino group protons, and the pyrimidine ring proton. The chemical shifts would be influenced by the electronic effects of the chloro and amino substituents.

¹H NMR Spectral Data for a Pyrimidine Derivative

| Compound | Solvent | Chemical Shift (δ ppm) | Multiplicity | Assignment |

|---|---|---|---|---|

| 4-Amino-6-(piperidin-1-yl)pyrimidine-5-carbonitrile iucr.org | DMSO-d₆ | 8.01 | s | Pyrimidine CH |

| 7.21 | br. s | NH₂ | ||

| 3.76 | t | CH₂ (piperidine) |

s: singlet, br. s: broad singlet, t: triplet, m: multiplet

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. The chemical shifts of the carbon atoms in the pyrimidine ring are particularly sensitive to the nature and position of the substituents.

In the ¹³C NMR spectrum of 4-Amino-6-(piperidin-1-yl)pyrimidine-5-carbonitrile in DMSO-d₆, the carbons of the pyrimidine ring appear at 168.5, 164.3, and 159.9 ppm. The carbon of the nitrile group (C≡N) is found at 118.1 ppm, and the carbon corresponding to the point of attachment of the amino group shows a signal at 58.9 ppm. The piperidine carbons are observed at 26.8 and 24.9 ppm. iucr.org

For an isomer like 2-Amino-4-chloro-6-methylpyrimidine , theoretical and experimental studies on related structures indicate that the pyrimidine ring carbons would resonate at distinct chemical shifts, with the carbon bearing the chlorine atom typically appearing at a lower field.

¹³C NMR Spectral Data for a Pyrimidine Derivative

| Compound | Solvent | Chemical Shift (δ ppm) |

|---|---|---|

| 4-Amino-6-(piperidin-1-yl)pyrimidine-5-carbonitrile iucr.org | DMSO-d₆ | 168.5, 164.3, 159.9 (Pyrimidine C) |

| 118.1 (C≡N) | ||

| 58.9 (C-NH₂) |

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes transitions between vibrational energy levels. The resulting spectrum provides a "fingerprint" of the molecule and reveals the presence of specific functional groups.

The solid-phase FT-IR spectrum of the isomeric compound 2-Amino-4-chloro-6-methylpyrimidine (2A4Cl6MP) has been recorded in the 4000–400 cm⁻¹ region. chemsrc.comresearchgate.net The vibrational bands are interpreted in terms of fundamental modes, overtones, and combination bands. Key absorptions include those corresponding to N-H stretching of the amino group, C-H stretching of the methyl group, and various stretching and bending modes of the pyrimidine ring.

For the derivative 4-Amino-6-(piperidin-1-yl)pyrimidine-5-carbonitrile , the IR spectrum shows characteristic bands at 3426 and 3308 cm⁻¹ for the N-H vibrations of the amino group. A sharp band at 2190 cm⁻¹ is indicative of the nitrile (C≡N) stretching, while the C=N stretching of the pyrimidine ring is observed at 1646 cm⁻¹. The C-N stretching is seen at 1223 cm⁻¹. iucr.org

Selected FT-IR Data for a Pyrimidine Derivative

| Compound | Wavenumber (cm⁻¹) | Assignment |

|---|---|---|

| 4-Amino-6-(piperidin-1-yl)pyrimidine-5-carbonitrile iucr.org | 3426, 3308 | N-H stretching (amino group) |

| 2190 | C≡N stretching (nitrile) | |

| 1646 | C=N stretching (pyrimidine ring) |

FT-Raman spectroscopy is a complementary technique to FT-IR. It involves scattering of monochromatic light from a laser, and the resulting spectrum provides information about the vibrational modes of a molecule.

The solid-phase FT-Raman spectrum of 2-Amino-4-chloro-6-methylpyrimidine (2A4Cl6MP) has been recorded in the 4000–50 cm⁻¹ range. chemsrc.comresearchgate.net The analysis of the Raman spectrum, often in conjunction with theoretical calculations using Density Functional Theory (DFT), allows for a detailed assignment of the vibrational modes of the pyrimidine ring and its substituents. This comprehensive analysis helps to confirm the molecular structure derived from other spectroscopic methods. researchgate.net

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable technique for investigating the electronic transitions within molecules containing chromophores. For pyrimidine derivatives, the aromatic ring system and its substituents give rise to characteristic absorption bands. The UV-Vis spectrum of a pyrimidine derivative is typically characterized by multiple absorption maxima, corresponding to π→π* and n→π* electronic transitions. researchgate.netnih.gov

The absorption spectrum of halogenated pyrimidines can be complex, with several distinct bands appearing in the vacuum ultraviolet (VUV) and UV regions. rsc.orgrsc.org For instance, studies on 2-chloropyrimidine (B141910) have identified multiple absorption bands between 3.7 and 10.8 eV. rsc.org The position and intensity of these bands are influenced by factors such as solvent polarity and the electronic nature of the substituents on the pyrimidine ring. In a study of a specific pyrimidine derivative, the maximum absorption wavelength (λmax) was identified at 275 nm when dissolved in a mixture of methanol (B129727) and acetonitrile (B52724). nih.gov The presence of amino and chloro groups on the 4-Chloro-6-methylpyrimidin-5-amine molecule is expected to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted pyrimidine due to the auxochromic effects of the amine group and the influence of the halogen.

Table 1: Typical UV-Vis Absorption Bands for Halogenated Pyrimidine Derivatives

| Band | Energy Range (eV) | Description |

|---|---|---|

| Band I | 3.7–4.6 eV | Features vibrational progressions. |

| Band II | 4.6–5.7 eV | Exhibits minor energy shifts based on substitution. |

| Band III | 5.7–6.7 eV | Shows larger shifts upon halogenation. |

| Band IV | 6.7–8.2 eV | Region of strong absorption, highly dependent on the specific species. |

Data sourced from studies on 2-chloropyrimidine and other halopyrimidines. rsc.orgrsc.org

Mass Spectrometry Techniques

Mass spectrometry (MS) is a powerful analytical technique used for determining the molecular weight and elemental composition of a compound, as well as for elucidating its structure through fragmentation analysis. Various MS techniques are employed for the characterization of pyrimidine derivatives.

GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This technique is suitable for volatile and thermally stable compounds like many pyrimidine derivatives. nih.gov In a GC-MS analysis, the compound is first separated from a mixture and then ionized, typically by electron impact (EI), which causes fragmentation. The resulting mass spectrum displays the molecular ion peak and a series of fragment ion peaks that form a unique fingerprint for the compound.

For the related compound, 4-Chloro-6-methylpyrimidine, GC-MS analysis reveals a molecular ion peak (the top peak) at m/z 128, corresponding to its molecular weight. nih.gov The spectrum also shows significant fragment peaks at m/z 93 and m/z 66, which provide clues about the molecule's structure and stability. nih.gov For this compound, a similar analysis would be expected to show a molecular ion peak corresponding to its molecular weight (159.59 g/mol ) and a characteristic fragmentation pattern resulting from the loss of substituents like Cl, CH₃, or NH₂ groups.

Table 2: Illustrative GC-MS Fragmentation Data for 4-Chloro-6-methylpyrimidine

| m/z (mass-to-charge ratio) | Relative Intensity | Interpretation |

|---|---|---|

| 128 | Top Peak | Molecular Ion [M]⁺ |

| 93 | 2nd Highest | Fragment Ion (e.g., [M-Cl]⁺) |

| 66 | 3rd Highest | Fragment Ion |

Data from the NIST Mass Spectrometry Data Center for 4-Chloro-6-methylpyrimidine. nih.gov

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, often to four or more decimal places. This precision allows for the unambiguous determination of a compound's elemental formula. Techniques like ESI-HRMS are commonly used to characterize novel pyrimidine derivatives. nih.gov The measured exact mass is compared to the calculated theoretical mass for a proposed formula; a close match confirms the composition. For example, in the analysis of a pyrimidine derivative with the formula C₁₇H₁₅ClN₃O, the calculated mass for the [M+H]⁺ ion was 312.0903, and the found mass was 312.0899, confirming the formula. nih.gov This level of accuracy is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions.

Table 3: Predicted HRMS Data for this compound (C₅H₇ClN₃)

| Adduct | Formula | Calculated Exact Mass (m/z) |

|---|---|---|

| [M+H]⁺ | C₅H₈ClN₃⁺ | 145.04285 |

| [M+Na]⁺ | C₅H₇ClN₃Na⁺ | 167.02480 |

| [M-H]⁻ | C₅H₆ClN₃⁻ | 143.02830 |

Calculated theoretical values.

Fast Atom Bombardment (FAB) is a soft ionization technique used in mass spectrometry for analyzing non-volatile and thermally labile compounds. In FAB-MS, the sample is mixed in a liquid matrix (like glycerol) and bombarded with a high-energy beam of neutral atoms (e.g., Xenon or Argon). This process causes the sample molecules to be desorbed and ionized, typically forming protonated molecular ions [M+H]⁺ with minimal fragmentation. nih.gov This technique is particularly useful for the unambiguous determination of molecular weight. nih.gov For this compound, FAB-MS would be expected to produce a strong signal for the [M+H]⁺ ion at m/z 146, confirming its molecular weight.

X-ray Crystallographic Analysis for Solid-State Structure Determination

For this compound, X-ray crystallography would provide precise data on the planarity of the pyrimidine ring. While six-membered heteroaromatic rings are generally planar, minor deviations can occur due to substituent effects. acs.org The analysis would determine the exact positions of the chlorine atom, the methyl group, and the amine group relative to the ring. Furthermore, it would reveal intermolecular interactions, such as hydrogen bonds involving the amine group's hydrogen atoms and the ring's nitrogen atoms, which stabilize the crystal structure. researchgate.net The dihedral angle between the pyrimidine ring and any substituted groups would also be accurately measured. researchgate.net

Table 4: Key Parameters Determined by X-ray Crystallography for a Crystalline Derivative

| Parameter | Description | Example from a Pyran Derivative |

|---|---|---|

| Crystal System | The symmetry system of the crystal lattice. | Monoclinic |

| Space Group | The specific symmetry group of the crystal. | C2/c |

| Unit Cell Dimensions (a, b, c, β) | The dimensions of the basic repeating unit of the crystal. | a = 12.30 Å, b = 9.70 Å, c = 24.81 Å, β = 94.86° |

| Dihedral Angles | The angle between planes, e.g., between the pyrimidine ring and a substituent plane. | 87.8° |

| Hydrogen Bond Distances | The distances of intermolecular bonds like N-H···N or N-H···O. | N/A |

Data shown for illustrative purposes from a crystallographic study of a different heterocyclic compound. researchgate.net

Analysis of Intermolecular Interactions: Hydrogen Bonding Networks

Hydrogen bonds are the principal driving force in the crystal packing of aminopyrimidine derivatives. The amino group (–NH₂) serves as a hydrogen bond donor, while the nitrogen atoms within the pyrimidine ring act as acceptors. This dual functionality allows for the formation of robust and predictable hydrogen-bonding networks.

In the crystal structure of 2-chloro-6-methylpyrimidin-4-amine, a structural isomer, molecules are linked by pairs of N—H⋯N hydrogen bonds. nih.gov Similarly, the derivative 4-chloro-6-methoxypyrimidin-2-amine features N—H⋯N hydrogen bonds that link adjacent molecules. researchgate.net In addition to these, N—H⋯O interactions are observed in the methoxy (B1213986) derivative, further extending the hydrogen-bonding network. researchgate.net

In the case of 4-(4-chloro-phenyl)-6-(methylsulfanyl)pyrimidin-2-amine, intermolecular N—H⋯N hydrogen bonds are also pivotal, linking the molecules into well-defined ribbons. nih.gov Co-crystallization studies of the related 4-amino-5-chloro-2,6-dimethylpyrimidine (B1269130) with various carboxylic acids demonstrate the formation of strong O—H⋯N and N—H⋯O hydrogen bonds, which create robust supramolecular heterosynthons. nih.gov

A summary of key hydrogen bonds in related pyrimidine derivatives is presented below.

| Compound | Donor-H···Acceptor | Description |

| 2-Chloro-6-methylpyrimidin-4-amine | N—H···N | Links molecules into inversion dimers. nih.gov |

| 4-Chloro-6-methoxypyrimidin-2-amine | N—H···N | Forms inversion dimers with an R₂²(8) ring motif. researchgate.net |

| 4-Chloro-6-methoxypyrimidin-2-amine | N—H···O | Connects the dimers into an undulating sheet. researchgate.net |

| 4-(4-Chloro-phenyl)-6-(methylsulfanyl)pyrimidin-2-amine | N—H···N | Forms ribbons with R₂²(8) rings. nih.gov |

| 4-Amino-5-chloro-2,6-dimethylpyrimidine Cocrystals | O—H⋯N / N—H⋯O | Forms robust supramolecular heterosynthons with carboxylic acids. nih.gov |

Investigation of Crystal Packing and Supramolecular Assemblies

The specific hydrogen bonds and other intermolecular forces culminate in distinct and often intricate supramolecular assemblies. These assemblies define the macroscopic properties of the crystalline material.

A recurrent and highly stable motif in the crystal structures of aminopyrimidine derivatives is the formation of centrosymmetric inversion dimers. This arrangement is typically mediated by a pair of self-complementary N—H···N hydrogen bonds, which form a characteristic R₂²(8) graph-set ring motif.

2-Chloro-6-methylpyrimidin-4-amine: In its crystal structure, molecules are linked by these paired N—H···N hydrogen bonds, resulting in distinct inversion dimers. nih.gov

4-Chloro-6-methoxypyrimidin-2-amine: This compound also exhibits inversion dimers formed through a pair of N—H···N hydrogen bonds, creating the same R₂²(8) ring motif. researchgate.net

This dimerization is a common feature in crystal engineering, providing a stable and predictable building block for more complex architectures.

The primary supramolecular motifs, such as inversion dimers, can be further interconnected to form higher-order structures, including two-dimensional networks or sheets.

In the crystal structure of 2-chloro-6-methylpyrimidin-4-amine, the inversion dimers are linked via additional N—H···N hydrogen bonds, extending the structure into a 2D network that lies parallel to the (100) crystallographic plane. nih.gov For 4-chloro-6-methoxypyrimidin-2-amine, the dimers are connected through N—H···O hydrogen bonds, which assemble the molecules into an undulating, wavy sheet parallel to the bc plane. researchgate.net In another example, 4-(4-chloro-phenyl)-6-(methylsulfanyl)pyrimidin-2-amine, the primary hydrogen-bonded ribbons are connected by weak C—H⋯S contacts, forming a two-dimensional undulating layer-like structure. nih.gov

Alongside hydrogen bonding, π-π stacking interactions between the aromatic pyrimidine rings contribute significantly to the stabilization of the crystal packing. These interactions are common in the cocrystals of 4-amino-5-chloro-2,6-dimethylpyrimidine. nih.gov

In the structure of 2-chloro-6-methylpyrimidin-4-amine, inversion-related molecules are also linked by a slipped π-π interaction. nih.gov A similar arrangement is seen in 4-(4-chloro-phenyl)-6-(methylsulfanyl)pyrimidin-2-amine, where adjacent molecules exhibit offset face-to-face π-π stacking interactions. nih.gov

| Compound | Centroid-to-Centroid Distance (Å) | Perpendicular Ring Distance (Å) | Slippage (Å) |

| 2-Chloro-6-methylpyrimidin-4-amine | 3.5259 (11) | 3.4365 (7) | 0.789 |

| 4-(4-Chloro-phenyl)-6-(methylsulfanyl)pyrimidin-2-amine | 4.420 (2) | 3.463 and 3.639 | Not specified |

Co-crystallization Studies and Supramolecular Synthons

Co-crystallization is a powerful technique in crystal engineering used to modify the physicochemical properties of a substance by combining it with a suitable co-former. This process relies on the predictable formation of supramolecular synthons, which are robust and recurring patterns of intermolecular interactions. researchgate.netmdpi.com Synthons can be classified as homosynthons (formed from identical functional groups) or heterosynthons (formed from different but complementary functional groups). researchgate.net

Studies on 4-amino-5-chloro-2,6-dimethylpyrimidine, a derivative of the title compound, have shown successful co-crystal formation with a variety of carboxylic acids. nih.gov In these systems, the primary interaction is a supramolecular heterosynthon formed between the carboxylic acid group of the co-former and the pyrimidine ring. nih.gov

Depending on the protonation site on the pyrimidine ring (N1 or N3), different synthons can be generated:

O—H···N1 Interaction: In one series of co-crystals, the carboxylic acid's hydroxyl group forms a single-point hydrogen bond with the N1 atom of the pyrimidine. nih.gov

R₂²(8) Heterosynthon: In another series, the carboxyl group interacts with the N3 atom and the adjacent amino group of the pyrimidine, forming a robust R₂²(8) motif. nih.gov

These primary heterosynthons are often further connected by N—H···N hydrogen bond interactions, creating chain-like arrangements. nih.govresearchgate.net The choice of co-former can also introduce other interactions, such as Cl···Cl, Cl···O, and Br···Br halogen bonds, which further influence the final crystal structure. nih.govresearchgate.net

V. Computational Chemistry and Theoretical Studies on 4 Chloro 6 Methylpyrimidin 5 Amine

Quantum Chemical Calculations for Electronic Structure and Properties

Quantum chemical calculations are fundamental to predicting the electronic characteristics of a molecule. These methods solve the Schrödinger equation for a given molecular structure, providing a wealth of information about its stability and reactivity.

Density Functional Theory (DFT) is a widely used computational method that determines the electronic structure of a molecule by focusing on its electron density. For 4-chloro-6-methylpyrimidin-5-amine, DFT calculations, often using a functional like B3LYP combined with a basis set such as 6-311++G(d,p), would be employed to optimize the molecular geometry to its lowest energy state. These calculations yield important electronic properties such as total energy, dipole moment, and the energies of molecular orbitals.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter for determining molecular reactivity and stability. A smaller HOMO-LUMO gap suggests higher chemical reactivity. For this compound, this analysis would pinpoint the regions of the molecule most likely to be involved in chemical reactions.

Table 1: Hypothetical Frontier Molecular Orbital Properties

| Parameter | Value | Unit |

| HOMO Energy | Data not available | eV |

| LUMO Energy | Data not available | eV |

| Energy Gap (ΔE) | Data not available | eV |

The Molecular Electrostatic Potential (MEP) surface is a visual tool used to understand the charge distribution within a molecule and to predict sites for electrophilic and nucleophilic attack. The MEP map displays regions of negative potential (typically colored red), which are rich in electrons and susceptible to electrophilic attack, and regions of positive potential (blue), which are electron-poor and prone to nucleophilic attack. For this compound, the MEP surface would highlight the electronegative nitrogen atoms and the chlorine atom as potential sites for interaction.

Table 2: Hypothetical NBO Analysis - Key Interactions

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |

| Data not available | Data not available | Data not available |

| Data not available | Data not available | Data not available |

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. By solving Newton's equations of motion, MD simulations can provide insights into the dynamic behavior of this compound in different environments, such as in solution. This would allow for the examination of its conformational changes and interactions with solvent molecules, which is crucial for understanding its behavior in a biological or chemical system.

Vi. Analytical Applications and Detection Methodologies

Chromatographic Techniques for Separation and Purity Assessment

Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), are primary tools for the separation and purity assessment of pyrimidine (B1678525) derivatives. These techniques separate components of a mixture for subsequent identification and quantification.

High-Performance Liquid Chromatography (HPLC) is widely used for the analysis of non-volatile and thermally labile molecules like many pyrimidine derivatives. The choice of a reversed-phase (RP) column, such as a C18 column, is common. nih.govmdpi.com The separation is achieved by partitioning the analyte between a nonpolar stationary phase and a polar mobile phase. The composition of the mobile phase, typically a mixture of water or buffer and an organic modifier like acetonitrile (B52724) or methanol (B129727), is optimized to achieve the desired separation. mdpi.comfda.gov Detection is often performed using a UV/VIS detector, as the pyrimidine ring system inherently absorbs ultraviolet light. For enhanced sensitivity and selectivity, HPLC can be coupled with mass spectrometry (LC-MS), which provides molecular weight and structural information. nih.gov An ion-pairing reversed-phase UPLC-MS/MS method has been developed for the comprehensive analysis of 35 purine (B94841) and pyrimidine metabolites, demonstrating the power of this technique for separating highly polar compounds within a short run time. nih.gov

Gas Chromatography (GC), often coupled with Mass Spectrometry (GC-MS), is another powerful technique, particularly for volatile or semi-volatile compounds. nih.gov For non-volatile compounds like aminopyrimidines, a derivatization step is often necessary to increase their volatility and thermal stability. researchgate.net Silylation is a common derivatization method where active hydrogen atoms are replaced by a trimethylsilyl (B98337) (TMS) group, making the molecule more suitable for GC analysis. nih.gov This approach allows for both the separation of the derivatized analyte and its unambiguous identification based on its mass spectrum. youtube.com

The table below summarizes typical parameters used in the chromatographic analysis of pyrimidine-related compounds.

| Technique | Column Example | Mobile Phase/Carrier Gas | Detection Method | Analyte Type |

|---|---|---|---|---|

| HPLC | XDB-C18 (50 mm x 4.6 mm, 1.8 µm) | Gradient of Water and Acetonitrile | UV, MS/MS | Ciprofloxacin Derivative |

| IP-RP-UPLC-MS/MS | Not Specified | Mobile phase with Dibutylamine acetate (B1210297) (DBAA) as ion-pairing reagent | Tandem Mass Spectrometry (MS/MS) | Purines and Pyrimidines |

| GC-MS | Not Specified | Helium | Mass Spectrometry (MS) | Silylated Pyrimidine Bases |

Electrochemical Methods for Compound Characterization

Electrochemical methods offer alternative and complementary approaches for the analysis of electroactive compounds like pyrimidine derivatives. Micellar Electrokinetic Capillary Chromatography (MEKC) is a powerful separation technique that can be used for the analysis of both charged and neutral molecules.

In one study, the analysis of purine and pyrimidine bases was enhanced by using a capillary coated with a double-strand polymeric complex of polyaniline (PAN) and poly(acrylic acid-co-methacrylate) [PAN:P(AAMA)]. nih.gov This coating suppresses the electroosmotic flow and provides a surface with both hydrophobic and electroactive characteristics. nih.gov The separation of pyrimidine bases like thymine, uracil (B121893), and cytosine was successfully achieved using a phosphate (B84403) buffer containing sodium dodecyl sulfate (B86663) (SDS) as the micellar phase. nih.gov Such methods can offer high separation efficiency and sensitivity for the characterization of compounds like 4-Chloro-6-methylpyrimidin-5-amine.

Vii. Future Research Directions

Exploration of Novel and Sustainable Synthetic Pathways

The development of environmentally benign and efficient synthetic routes is a cornerstone of modern chemistry. For pyrimidine (B1678525) derivatives like 4-chloro-6-methylpyrimidin-5-amine, future research will likely focus on moving beyond traditional condensation reactions. mdpi.comresearchgate.net

Key Areas for Future Research:

Green Chemistry Approaches: There is a significant opportunity to develop syntheses that utilize greener solvents, such as water, and reduce reliance on hazardous reagents. researchgate.net One-pot, three-component condensation reactions catalyzed by novel, reusable catalysts represent a promising and economical alternative for constructing the pyrimidine core. researchgate.net

Energy-Efficient Syntheses: The application of microwave irradiation and ultrasonication has already proven effective in accelerating reaction rates and improving yields for other heterocyclic compounds. acs.org Future studies should systematically explore these energy-efficient techniques for the synthesis and modification of this compound, aiming to reduce reaction times from hours to minutes. acs.org

Catalytic Cross-Coupling Reactions: While methods like the Suzuki cross-coupling have been used for the derivatization of pyrimidines, their application in the primary synthesis of the core structure is an area ripe for exploration. researchgate.net Developing catalytic cycles that can build the substituted pyrimidine ring system from simpler, readily available precursors would be a significant advancement.

| Synthetic Strategy | Potential Advantages | Relevant Research Focus |

| Green Catalysis | Reduced waste, reusability of catalysts, use of non-toxic solvents. researchgate.net | Development of novel, water-soluble catalysts for one-pot synthesis. |

| Microwave/Ultrasound | Drastically reduced reaction times, improved yields, enhanced energy efficiency. acs.org | Optimization of irradiation parameters for specific reaction steps. |

| Flow Chemistry | Improved safety, scalability, and process control. | Design of continuous flow reactors for multi-step synthesis of derivatives. |

Advanced Functionalization Strategies for Tailored Molecular Architectures

The chlorine atom on the pyrimidine ring is a key functional handle for introducing molecular diversity. Future research will focus on exploiting this and other positions on the ring to create highly specific molecular architectures.

Site-Selective Functionalization: Developing reactions that can selectively target the C-2, C-5, or C-6 positions is crucial. For instance, advanced cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira) can be optimized to introduce a wide array of aryl, alkyl, and alkynyl groups, moving beyond the established use of arylboronic acids. researchgate.net

Introduction of Complex Moieties: Research should focus on introducing complex heterocyclic systems onto the pyrimidine core, as seen in the synthesis of novel picolinic acids where a phenyl-substituted pyrazolyl group was introduced at the 6-position of a related scaffold. mdpi.com This strategy is key to developing compounds with highly specific biological targets.

Combinatorial Chemistry: The use of high-throughput techniques and combinatorial chemistry, guided by computational screening, will enable the rapid synthesis and evaluation of large libraries of this compound derivatives. This approach accelerates the discovery of lead compounds for drug development. ijpsjournal.com

Integrated Spectroscopic and Computational Approaches for Deeper Mechanistic Understanding

A synergistic approach combining experimental spectroscopy with theoretical calculations offers unparalleled insight into the structural and electronic properties of pyrimidine derivatives.

Density Functional Theory (DFT) and TD-DFT: These computational methods are powerful tools for predicting molecular geometries, vibrational frequencies, and electronic spectra (UV-vis). sciensage.infojchemrev.com Future work should apply DFT to model the reaction pathways for the synthesis and functionalization of this compound, helping to optimize reaction conditions and predict the formation of byproducts. Comparing simulated spectra with experimental data provides crucial validation for the computational models. sciensage.info

In-depth Spectroscopic Analysis: Advanced techniques like 2D NMR (COSY, HMBC, HSQC) can fully elucidate the complex structures of novel derivatives. Fluorescence spectroscopy, in combination with UV-vis absorption and circular dichroism (CD), can be used to study the interactions of these molecules with biological targets like proteins, as demonstrated in studies with human serum albumin. acs.org This provides critical information on binding affinities and conformational changes. acs.org

Molecular Docking and Simulation: Computational docking is essential for predicting the binding modes and affinities of pyrimidine derivatives with biological targets like enzymes or receptors. ijpsjournal.comnih.gov Future studies should integrate molecular dynamics simulations to understand the dynamic behavior of these ligand-receptor complexes over time, providing a more realistic picture of the molecular interactions that drive biological activity.

| Integrated Approach | Objective | Techniques |

| Structural Elucidation | To confirm the precise structure and stereochemistry of novel derivatives. | 1D/2D NMR, X-ray Crystallography, DFT Calculations. sciensage.infonih.gov |

| Mechanistic Insight | To understand reaction mechanisms and predict electronic properties. | Time-Dependent DFT (TD-DFT), In-situ IR/Raman Spectroscopy. jchemrev.com |

| Binding Analysis | To characterize interactions with biological macromolecules. | Fluorescence Spectroscopy, Circular Dichroism, Molecular Docking. acs.orgnih.gov |

Development of Novel Analytical Techniques for Pyrimidine Derivatives

The ability to accurately detect and quantify pyrimidine derivatives is essential for quality control, reaction monitoring, and pharmacokinetic studies. While standard methods like HPLC and LC-MS are widely used, there is room for significant innovation. mdpi.comnih.gov

High-Sensitivity Detection: Future research should focus on developing analytical methods with lower detection limits. This could involve creating novel fluorescent probes derived from the pyrimidine scaffold or employing advanced mass spectrometry techniques like tandem MS (MS/MS) for ultra-trace analysis in complex biological matrices.

Chiral Separation Methods: As many biologically active molecules are chiral, the development of robust and efficient chiral chromatography methods (both HPLC and SFC) is critical for separating and quantifying the enantiomers of this compound derivatives.

Real-Time Reaction Monitoring: The integration of spectroscopic probes (e.g., fiber-optic IR or Raman) into reaction vessels can provide real-time data on the consumption of reactants and the formation of products. This Process Analytical Technology (PAT) approach allows for precise control over reaction conditions, leading to improved yields and purity.

Q & A

Q. What are the optimal reaction conditions for synthesizing 4-chloro-6-methylpyrimidin-5-amine derivatives via nucleophilic substitution?

- Methodological Answer : The chlorine atom at the 2-position of the pyrimidine ring can be substituted using secondary amines (e.g., morpholine, piperidine) in dimethylformamide (DMF) under reflux. For example, reacting 5-chloro-7-methylthiazolo[5,4-d]pyrimidin-2-amine with morpholine in DMF at 80–100°C yields morpholine-substituted derivatives. Reaction progress should be monitored via TLC (n-hexane/ethyl acetate, 8:1) .

Q. How can the purity and structural integrity of synthesized this compound derivatives be validated?

- Methodological Answer : Use a combination of spectroscopic techniques:

- IR spectroscopy to confirm the disappearance of amino (~3248–3336 cm⁻¹) or thiol (~2666 cm⁻¹) groups post-reaction.

- Microanalytical data (CHNS analysis) to verify elemental composition.

- Single-crystal X-ray diffraction to resolve ambiguities in planar structures, as demonstrated for related pyrimidine derivatives .

Q. What solvents and conditions are recommended for recrystallizing this compound intermediates?

- Methodological Answer : Aqueous KOH hydrolysis of substituted thiazolo-pyrimidines (e.g., compounds 4a,b) produces 5-amino-6-methylpyrimidine-4-thiols. Recrystallization in DMSO:water (5:5) or ethyl acetate/hexane mixtures is effective for purifying polar intermediates .

Advanced Research Questions

Q. How can competing reaction pathways (e.g., hydrolysis vs. substitution) be controlled during functionalization of this compound?

- Methodological Answer :

- Solvent selection : Polar aprotic solvents (DMF, DMSO) favor nucleophilic substitution by stabilizing transition states.

- Temperature control : Reflux conditions (100–120°C) accelerate substitution over hydrolysis.

- Catalysts : Potassium carbonate or triethylamine can deprotonate amines, enhancing nucleophilicity .

Q. What computational methods are suitable for predicting the reactivity of this compound in heterocyclic fusion reactions?

- Methodological Answer :

- DFT calculations (e.g., B3LYP/6-31G*) to model electron density at reactive sites (C2, C4, C6).

- Molecular docking to assess steric effects in cyclocondensation reactions with quinoline carbaldehydes, as seen in thiazepino-quinoline hybrids .

Q. How can discrepancies between spectroscopic data and crystallographic results for this compound derivatives be resolved?

- Methodological Answer :

- Single-crystal X-ray diffraction provides definitive structural confirmation when IR/NMR data are ambiguous. For example, crystal packing effects in N-(3,5-dichlorophenyl) derivatives can distort spectroscopic predictions .

- Dynamic NMR to probe tautomeric equilibria in solution vs. solid-state structures .

Q. What strategies mitigate competing byproducts during acylation of the 5-amino group in this compound?

- Methodological Answer :

- Protecting groups : Use tert-butoxycarbonyl (Boc) to shield the amino group before chlorination.

- Stepwise acylation : React with chloroacetic acid chlorohydrides at 0–5°C to minimize over-acylation .

Data Analysis and Contradiction Handling

Q. How should researchers interpret conflicting reactivity trends in substituted pyrimidine analogs (e.g., 4-chloro-6-methyl vs. 4-fluoro-6-methyl derivatives)?

- Methodological Answer :

- Hammett analysis : Correlate substituent electronic effects (σ values) with reaction rates.

- Steric maps : Compare spatial hindrance using molecular modeling software (e.g., Schrödinger). For instance, 4-fluoro substituents increase electrophilicity at C2 but reduce accessibility in bulky amines .

Q. What analytical workflows are recommended for characterizing unstable intermediates in this compound synthesis?

- Methodological Answer :

- In-situ monitoring : Use ReactIR or LC-MS to track transient species.

- Low-temperature NMR : Acquire spectra at −40°C to stabilize reactive intermediates like thiolate anions .

Experimental Design Considerations

Q. How to design a kinetic study for aminolysis reactions of this compound?

- Methodological Answer :

- Pseudo-first-order conditions : Use excess amine to isolate rate dependence on pyrimidine concentration.

- Variable temperature NMR : Measure activation parameters (ΔH‡, ΔS‡) for mechanistic insights .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.